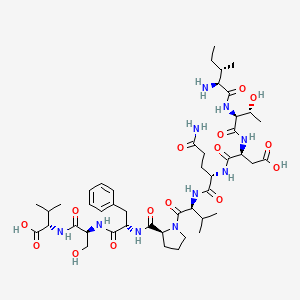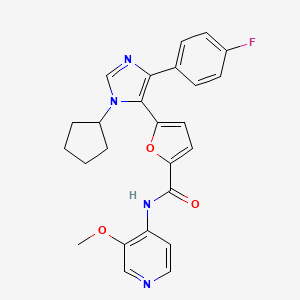
Tnik&map4K4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Traf2- and Nck-interacting kinase (TNIK) and mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) are members of the Ste20 family of kinases. These kinases play crucial roles in various cellular processes, including stress-induced signaling pathways, cell proliferation, and neuronal development. The compound “Tnik&map4K4-IN-1” is a selective inhibitor targeting these kinases, making it a valuable tool in scientific research for studying their functions and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Tnik&map4K4-IN-1” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general synthetic methods for kinase inhibitors often involve:
Formation of the core structure: This step includes the preparation of the central scaffold of the molecule, often through multi-step organic synthesis.
Functionalization: Introduction of functional groups that enhance the compound’s selectivity and potency.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of kinase inhibitors like “Tnik&map4K4-IN-1” involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
“Tnik&map4K4-IN-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different selectivity profiles .
Aplicaciones Científicas De Investigación
“Tnik&map4K4-IN-1” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of kinase inhibitors.
Biology: Investigates the roles of TNIK and MAP4K4 in cellular signaling pathways, neuronal development, and stress responses.
Medicine: Explores potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in drug discovery and development processes to identify and optimize new therapeutic candidates
Mecanismo De Acción
The mechanism of action of “Tnik&map4K4-IN-1” involves the inhibition of TNIK and MAP4K4 kinases. These kinases are involved in various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which regulates neuronal development, axon regeneration, and stress responses. By inhibiting these kinases, “Tnik&map4K4-IN-1” can modulate these pathways, leading to potential therapeutic effects in diseases characterized by dysregulated kinase activity .
Comparación Con Compuestos Similares
Similar Compounds
Misshapen-like kinase 1 (MINK1): Another member of the Ste20 family with similar functions and regulatory roles.
Mitogen-activated protein kinase kinase kinase kinase 6 (MAP4K6): Shares structural and functional similarities with MAP4K4.
Dual leucine zipper kinase (DLK): Involved in similar signaling pathways and can be targeted by related inhibitors
Uniqueness
“Tnik&map4K4-IN-1” is unique due to its selective inhibition of both TNIK and MAP4K4, providing a valuable tool for studying the combined effects of these kinases in various biological processes. This dual inhibition can offer insights into the synergistic roles of these kinases and their potential as therapeutic targets .
Propiedades
Fórmula molecular |
C25H23FN4O3 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
5-[3-cyclopentyl-5-(4-fluorophenyl)imidazol-4-yl]-N-(3-methoxypyridin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C25H23FN4O3/c1-32-22-14-27-13-12-19(22)29-25(31)21-11-10-20(33-21)24-23(16-6-8-17(26)9-7-16)28-15-30(24)18-4-2-3-5-18/h6-15,18H,2-5H2,1H3,(H,27,29,31) |
Clave InChI |
KDQBVTAHXVNGBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1)NC(=O)C2=CC=C(O2)C3=C(N=CN3C4CCCC4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


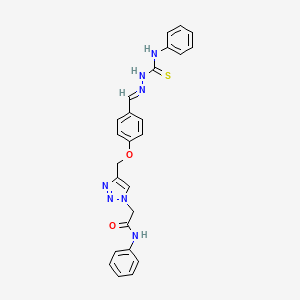





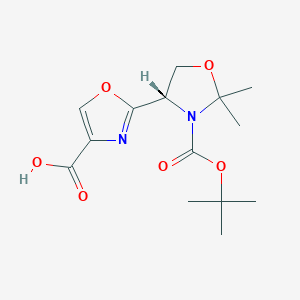
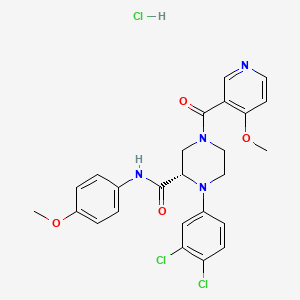

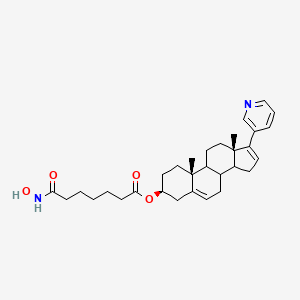
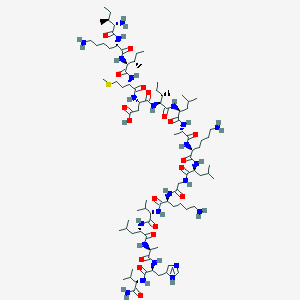
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
